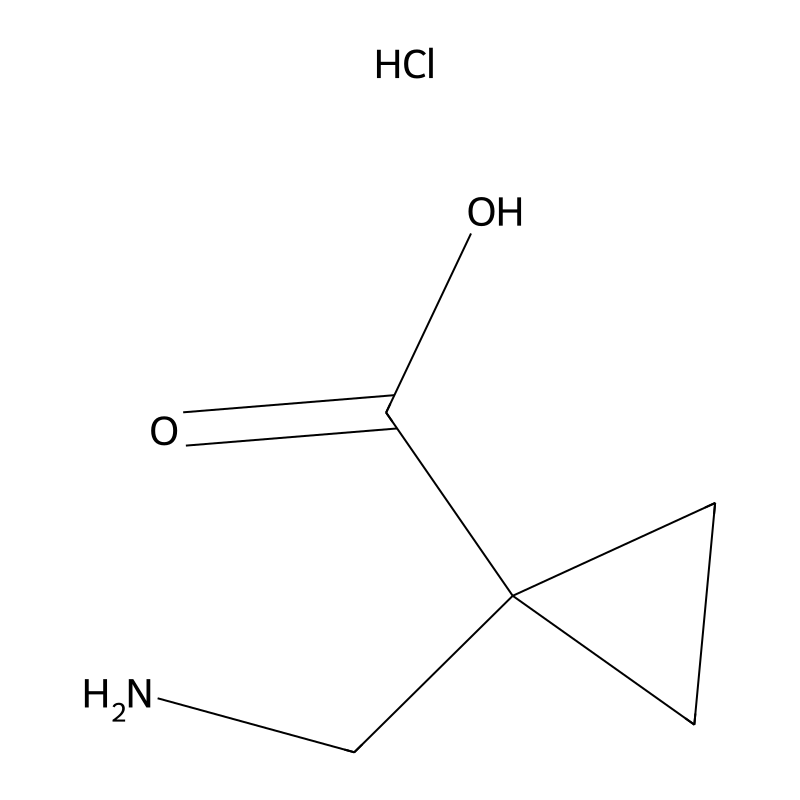1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anti-inflammatory Properties
Studies suggest 1-AMCP HCl might possess anti-inflammatory properties. However, the exact mechanism of action remains unclear. More research is needed to understand its potential as a therapeutic agent for inflammatory diseases [].
Antifungal Activity
1-AMCP HCl has shown promising results against various fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger []. This indicates its potential as a novel antifungal agent. Further research is necessary to determine its efficacy and safety profile compared to existing antifungal medications.
Cancer Research
Some studies suggest 1-AMCP HCl might have potential as a cancer chemotherapeutic agent. However, the specific mechanisms underlying this activity are still under investigation. Further research is needed to explore its effectiveness against different types of cancer and potential side effects [].
L-amino Acid Transporter Inhibition
1-AMCP HCl has been shown to inhibit L-amino acid transporter proteins. These transporters play a crucial role in cellular uptake of essential amino acids. Understanding how 1-AMCP HCl interacts with these transporters could provide valuable insights into cellular amino acid metabolism and potential therapeutic applications [].
Voltage-Gated Calcium Channel Modulation
Research suggests 1-AMCP HCl can interact with the α2δ subunit of voltage-gated calcium channels. These channels are involved in various physiological processes, including nerve impulse transmission and muscle contraction. Elucidating the effects of 1-AMCP HCl on these channels could contribute to the development of new drugs for neurological and cardiovascular conditions [].
Biological Building Block
The unique structure of 1-AMCP HCl makes it a valuable building block for synthesizing other bioactive molecules. Researchers can utilize it as a starting material to create novel compounds with potential therapeutic applications [].
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 151.59 g/mol. It is characterized by the presence of a cyclopropane ring, an amine group, and a carboxylic acid functional group. This compound is typically encountered as a white solid that is soluble in solvents like dimethyl sulfoxide (DMSO) at concentrations up to 55 mg/mL .
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
- Work in a well-ventilated fume hood.
- Consult Safety Data Sheets (SDS) for similar compounds if available.
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride exhibits notable biological activity, particularly in inhibiting L amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels. These interactions suggest its potential role in modulating neurotransmitter release and could have implications in pain management and neurological disorders .
Several methods have been reported for synthesizing 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride:
- Starting from Cyclopropanecarboxylic Acid: The synthesis may begin with cyclopropanecarboxylic acid, which can be reacted with formaldehyde and ammonia to introduce the aminomethyl group.
- Reductive Amination: Another approach involves reductive amination of cyclopropanecarboxylic acid derivatives with formaldehyde and an appropriate amine under reducing conditions.
- Direct Amination: Direct amination of cyclopropanecarboxylic acid using ammonia or primary amines in the presence of catalysts can also yield the target compound.
The compound has several applications in biochemical research and pharmaceutical development:
- Biological Module: It serves as a biological module for synthesizing active biochemical reagents.
- Research Tool: Its ability to inhibit specific transporters makes it useful in studying amino acid transport mechanisms and calcium signaling pathways.
- Potential Therapeutic Agent: Given its biological activities, it may have potential applications in treating conditions related to neurotransmitter dysregulation.
Interaction studies indicate that 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride interacts specifically with L amino acid transporters and voltage-gated calcium channels. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications in conditions such as neuropathic pain and epilepsy .
Several compounds are structurally or functionally similar to 1-(aminomethyl)cyclopropanecarboxylic acid hydrochloride. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Aminocyclopropanecarboxylic Acid | Cyclopropane ring, amino group | Lacks hydrochloride salt form; different solubility |
| Cyclopropanecarboxylic Acid | Cyclopropane ring, carboxylic acid | No amino group; primarily used as a building block |
| 3-Aminocyclobutanecarboxylic Acid | Cyclobutane ring, amino group | Larger ring structure; different reactivity profile |
| 2-Aminobutyric Acid | Straight-chain structure with amino and carboxyl groups | Linear structure; different pharmacological properties |
1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride stands out due to its specific inhibition of L amino acid transporters and voltage-gated calcium channels, making it particularly relevant for studies involving neurotransmitter systems and potential therapeutic applications in neurology.








